molecular formula C25H16Cl2N2O5 B12032248 1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate CAS No. 769152-93-4

1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate

Cat. No.: B12032248
CAS No.: 769152-93-4
M. Wt: 495.3 g/mol
InChI Key: OLMYYEVAJPIPJY-XODNFHPESA-N
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Description

1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of benzoyl, naphthyl, and dichlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of 2,4-dihydroxybenzoyl chloride, which is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is subsequently coupled with 2-naphthylamine and 2,4-dichlorobenzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

Major products formed from these reactions include oxidized quinones, reduced hydrazine derivatives, and substituted benzoyl or naphthyl compounds .

Scientific Research Applications

1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

769152-93-4

Molecular Formula

C25H16Cl2N2O5

Molecular Weight

495.3 g/mol

IUPAC Name

[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C25H16Cl2N2O5/c26-15-6-8-18(21(27)11-15)25(33)34-23-10-5-14-3-1-2-4-17(14)20(23)13-28-29-24(32)19-9-7-16(30)12-22(19)31/h1-13,30-31H,(H,29,32)/b28-13+

InChI Key

OLMYYEVAJPIPJY-XODNFHPESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C=C(C=C3)O)O)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C=C(C=C3)O)O)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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